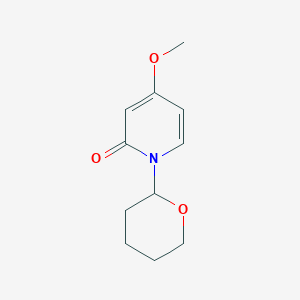

4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one

CAS No.: 1333319-70-2

Cat. No.: VC15968080

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1333319-70-2 |

|---|---|

| Molecular Formula | C11H15NO3 |

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | 4-methoxy-1-(oxan-2-yl)pyridin-2-one |

| Standard InChI | InChI=1S/C11H15NO3/c1-14-9-5-6-12(10(13)8-9)11-4-2-3-7-15-11/h5-6,8,11H,2-4,7H2,1H3 |

| Standard InChI Key | GFBYNRIOTVNIMJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=O)N(C=C1)C2CCCCO2 |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a pyridin-2-one ring substituted at the 1-position with a tetrahydro-2H-pyran group and at the 4-position with a methoxy (-OCH₃) group. The pyridinone ring contributes a planar, aromatic system with keto-enol tautomerism, while the tetrahydro-2H-pyran moiety introduces a six-membered oxygen-containing ring in a chair conformation. The methoxy group enhances electron density at the 4-position, influencing reactivity and intermolecular interactions.

Table 1: Molecular and Structural Data

| Property | Value |

|---|---|

| CAS No. | 1333319-70-2 |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | 4-methoxy-1-(oxan-2-yl)pyridin-2-one |

| Canonical SMILES | COC1=CC(=O)N(C=C1)C2CCCCO2 |

| Topological Polar Surface Area | 46.5 Ų |

The compound’s InChIKey (GFBYNRIOTVNIMJ-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration, critical for docking studies in drug design.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. A proposed route includes:

-

Pyridinone Core Formation: Cyclocondensation of a β-keto ester with ammonium acetate yields the pyridin-2-one scaffold.

-

Methoxy Group Introduction: Electrophilic aromatic substitution using methylating agents at the 4-position.

-

Tetrahydro-2H-Pyran Coupling: Mitsunobu or nucleophilic substitution reactions attach the pyran ring to the nitrogen at the 1-position.

Recent advancements in flow chemistry, as demonstrated in diazo compound functionalization , suggest potential for optimizing yield and purity through continuous reaction systems.

Industrial Manufacturing Challenges

Scaling production requires addressing:

-

Regioselectivity: Ensuring precise substitution at the 1- and 4-positions.

-

Catalyst Efficiency: Transition metal catalysts (e.g., Pd, Cu) may enhance coupling reactions but require cost-benefit analysis.

-

Waste Management: Solvent recovery and byproduct minimization to align with green chemistry principles .

| Compound | Structure | Key Application |

|---|---|---|

| Crizotinib | Pyrazolo[3,4-c]pyridine core | ALK inhibitor (anticancer) |

| 2-Methoxytetrahydropyran | Isolated pyran ring | Solvent/Flavoring agent |

| 4-Aminopyridin-2-one | Unsubstituted pyridinone | GABA receptor modulation |

Material Science

The pyridinone ring’s conjugated system could serve as a building block for conductive polymers or metal-organic frameworks (MOFs), leveraging its π-π stacking capability.

Future Research Directions

-

Pharmacological Profiling: Screen against cancer cell lines (e.g., MCF-7, A549) and microbial pathogens.

-

Synthetic Methodology: Develop enantioselective routes for chiral pyran derivatives.

-

Computational Studies: Molecular dynamics simulations to predict binding affinities for kinase targets.

-

Green Chemistry: Explore biocatalytic or photochemical synthesis to reduce environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume